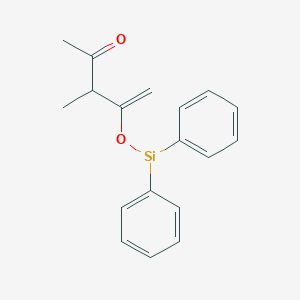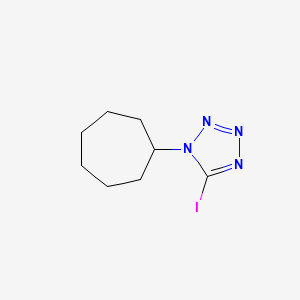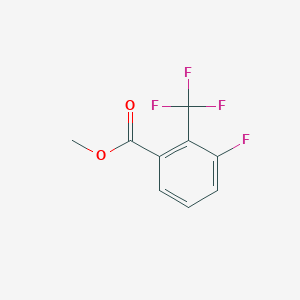
4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a unique structure combining a cyclopropyl group and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl ketone with an amine and a suitable oxidizing agent to form the oxazole ring. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents into the oxazole ring .
Aplicaciones Científicas De Investigación
4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for certain targets. Pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydro-1,3-oxazole: Lacks the cyclopropyl and dimethyl groups, resulting in different chemical properties.
2-Methyl-4,5-dihydro-1,3-oxazole: Similar structure but with a single methyl group.
Cyclopropyl-oxazole derivatives: Compounds with variations in the cyclopropyl group or additional substituents.
Uniqueness
4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole is unique due to the presence of both the cyclopropyl group and the dimethyl substitution, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
918522-80-2 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-(1-methylcyclopropyl)-5H-1,3-oxazole |
InChI |
InChI=1S/C9H15NO/c1-8(2)6-11-7(10-8)9(3)4-5-9/h4-6H2,1-3H3 |
Clave InChI |
XTMIFHYTHGPHRI-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C2(CC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole](/img/structure/B12622477.png)
![2-[(1S,3R,3aR,6aS)-5-(2-methoxy-5-nitrophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12622483.png)
![1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl-](/img/structure/B12622489.png)
![2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid](/img/structure/B12622492.png)
![1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12622495.png)


![4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate](/img/structure/B12622512.png)


![1-Oxa-5-thia-9-azaspiro[5.5]undecane](/img/structure/B12622521.png)

![(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone](/img/structure/B12622528.png)
![2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622543.png)
